An In-depth Technical Guide to 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: A Novel Heterocyclic Amine
An In-depth Technical Guide to 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: A Novel Heterocyclic Amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine. While experimental data on this specific molecule is not extensively available in current literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic pathway, details expected physicochemical and spectroscopic characteristics, and explores potential biological activities, thereby establishing a foundational resource for future investigation into this promising molecule.
Introduction and Rationale
The intersection of imidazole and cyclohexylamine moieties in a single molecular entity presents a compelling area for chemical and pharmacological exploration. The imidazole ring is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known for a wide spectrum of biological activities including antimicrobial and anti-inflammatory properties.[1][2] Concurrently, the cyclohexylamine scaffold is a prevalent feature in many biologically active compounds, contributing to their pharmacokinetic profiles and target interactions. The specific compound, 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, combines these two pharmacologically significant fragments, suggesting a high potential for novel biological effects. This guide aims to provide a detailed theoretical framework to stimulate and inform future research and development efforts centered on this molecule.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine consists of a cyclohexane ring substituted with a primary amine group at the 1-position and a 1-methyl-1H-imidazol-2-yl group at the 3-position. The presence of two stereocenters (at C1 and C3 of the cyclohexane ring) implies the existence of four possible stereoisomers (cis and trans pairs of enantiomers).
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Figure 1: Chemical structure of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine.
Predicted Physicochemical Data
The following table outlines the predicted physicochemical properties of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine, derived from computational models and comparison with structurally similar compounds.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C10H19N3 | - |
| Molecular Weight | 181.28 g/mol | - |
| XLogP3 | 1.3 | PubChem Prediction |
| Hydrogen Bond Donor Count | 1 | PubChem Prediction |
| Hydrogen Bond Acceptor Count | 3 | PubChem Prediction |
| Rotatable Bond Count | 2 | PubChem Prediction |
| pKa (most basic) | ~9.5-10.5 (amine) | Based on cyclohexylamine |
| pKa (imidazole) | ~7.0 | Based on 1-methylimidazole |
| Boiling Point | ~280-300 °C | Estimation |
| Solubility | Predicted to be soluble in water and polar organic solvents | - |
Proposed Synthesis and Characterization
While a specific synthesis for 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted imidazoles. A potential approach involves the reaction of a protected 3-aminocyclohexanone with 1-methylimidazole-2-carboxaldehyde, followed by reductive amination and deprotection.
Proposed Synthetic Workflow
Figure 3: Potential biological activities of 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine.
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Antimicrobial Activity: Imidazole derivatives are well-known for their antibacterial and antifungal properties. [1][2]The title compound could be screened against a panel of pathogenic bacteria and fungi to assess its efficacy.
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Anti-inflammatory and Analgesic Activity: Many compounds containing the imidazole moiety have demonstrated anti-inflammatory and analgesic effects. [1]* Antiviral Activity: The imidazole core is present in some antiviral agents. [3]This compound could be a candidate for screening against various viral strains.
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Central Nervous System (CNS) Activity: The cyclohexylamine moiety is found in several CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this molecule could be investigated for its effects on neurotransmitter systems.
Conclusion and Future Directions
3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine represents a novel chemical entity with significant potential for further research and development. This technical guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on the known properties of its constituent fragments. Future work should focus on the actual synthesis and experimental validation of the predicted properties. The separation and characterization of its stereoisomers will be crucial for understanding its structure-activity relationships. Comprehensive biological screening is warranted to uncover the full therapeutic potential of this promising molecule.
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